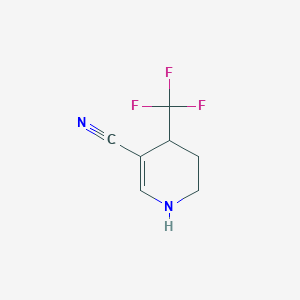

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

CAS No.: 845866-48-0

Cat. No.: VC2164566

Molecular Formula: C7H7F3N2

Molecular Weight: 176.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845866-48-0 |

|---|---|

| Molecular Formula | C7H7F3N2 |

| Molecular Weight | 176.14 g/mol |

| IUPAC Name | 4-(trifluoromethyl)-1,2,3,4-tetrahydropyridine-5-carbonitrile |

| Standard InChI | InChI=1S/C7H7F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h4,6,12H,1-2H2 |

| Standard InChI Key | ITPHFEKXAAEMQS-UHFFFAOYSA-N |

| SMILES | C1CNC=C(C1C(F)(F)F)C#N |

| Canonical SMILES | C1CNC=C(C1C(F)(F)F)C#N |

Introduction

Chemical Identity and Basic Properties

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic organic compound with specific structural and chemical characteristics that define its reactivity and potential applications. This section provides a detailed overview of its fundamental properties and identifiers.

Molecular Structure and Composition

The compound features a partially hydrogenated pyridine ring (tetrahydropyridine) with two key functional groups: a trifluoromethyl (CF₃) substituent at the 4-position and a cyano group (C≡N) at the 3-position. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, while the nitrile functionality serves as a versatile handle for further chemical transformations. The molecular structure contains seven carbon atoms, seven hydrogen atoms, three fluorine atoms, and two nitrogen atoms, giving it a molecular formula of C₇H₇F₃N₂.

Physical and Chemical Properties

The compound has a molecular weight of 176.14 g/mol, which places it in the category of small molecules suitable for drug discovery applications. Although comprehensive physical property data is limited in the available literature, compounds containing trifluoromethyl groups typically exhibit enhanced lipophilicity, metabolic stability, and binding affinity compared to their non-fluorinated counterparts. The nitrile group provides an electron-withdrawing effect and serves as a potential site for chemical modifications.

Identification Parameters

Table 1 presents the key identification parameters for 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile:

Structural Features and Chemical Characteristics

Understanding the structural features of 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile provides insight into its potential reactivity and applications in chemical research and synthesis.

Structural Elements and Bonding

The tetrahydropyridine core of the compound contains a single double bond and a secondary amine nitrogen, contributing to its basic properties. The trifluoromethyl group at the 4-position introduces significant electronic effects due to the strong electron-withdrawing nature of fluorine atoms. The cyano group at the 3-position further contributes to the electronic distribution within the molecule, creating potential sites for nucleophilic attack and other chemical transformations.

Reactivity Profile

Based on its structural features, 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can potentially participate in various chemical transformations:

Applications and Research Context

The unique structural features of 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile suggest several potential applications in chemical research and development.

Pharmaceutical Research Applications

Compounds containing trifluoromethyl-substituted heterocycles frequently appear in medicinal chemistry due to several advantageous properties:

-

Enhanced lipophilicity, which can improve membrane permeability

-

Increased metabolic stability compared to non-fluorinated analogues

-

Modified hydrogen bonding properties that can affect protein binding

-

Altered electronic properties that influence biological activity

The tetrahydropyridine scaffold is present in various bioactive compounds, suggesting that 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile could serve as a building block for developing novel pharmaceutical candidates.

Research Tools and Chemical Probes

Fluorinated compounds often serve as useful tools in chemical biology and pharmacological research. The trifluoromethyl group can act as a bioisostere for various functionalities and provides a useful handle for ¹⁹F NMR studies, potentially making derivatives of this compound valuable as chemical probes for studying biological systems.

Structure-Activity Relationships and Comparative Analysis

Understanding how 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile relates to similar compounds provides insights into its potential utility and behavior in various chemical contexts.

Comparison with Related Compounds

While search result mentions a more complex compound, 4-(2-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-METHYLCARBOHYDRAZONOYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBONITRILE, which contains a similar structural motif, it represents a significantly more elaborate molecule with additional functional groups . The simpler structure of 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile makes it potentially more versatile as a building block for diverse synthetic pathways.

Electronic and Steric Effects

The trifluoromethyl group exerts significant electronic effects on the tetrahydropyridine ring, influencing the reactivity of the nitrile group and the nitrogen atom. These electronic effects can be exploited in the design of compounds with specific properties:

-

The electron-withdrawing effect of the CF₃ group can enhance the electrophilicity of the nitrile carbon

-

The steric bulk of the trifluoromethyl group can influence the conformational preferences of the molecule

-

The presence of both groups affects the basicity of the ring nitrogen, potentially influencing its behavior in acid-base reactions

Analytical Characterization Methods

Proper identification and characterization of 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involve multiple analytical techniques.

Chromatographic Methods

For purity assessment and quality control, high-performance liquid chromatography (HPLC) or gas chromatography (GC) would typically be employed. These techniques are essential for determining the 95% purity specification mentioned in the commercial listing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume